molecular formula C19H15ClN2O2S B1452203 4-(3,4-Dihydroxyphenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride CAS No. 1135298-34-8

4-(3,4-Dihydroxyphenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride

Cat. No. B1452203
CAS RN: 1135298-34-8
M. Wt: 370.9 g/mol
InChI Key: UBJSGMXYKDIPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dihydroxyphenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride is a chemical compound belonging to the thiazolium family . Its molecular formula is C19H15ClN2O2S , with a molecular weight of 370.9 g/mol .

Scientific Research Applications

Novel Annulated Products from Aminonaphthyridinones This study explored the synthesis of new heterocyclic systems, highlighting the versatility of such compounds in scientific research. The process of converting amino compounds to novel heterocyclic systems demonstrates the potential for discovering new compounds with varied chemical properties (Deady & Devine, 2006).

Crystal Structures of Reaction Products The structural characterization of reaction products, such as 7-carbamoyl-5-phenyl-2,3-dihydro[1,3]thiazolo[4,3-b][1,3]thiazol-4-ium chloride, is critical in scientific research. By analyzing crystal structures, researchers can better understand the properties and potential applications of similar compounds (Lah et al., 2000).

Vanadium (IV and V) Speciation with Catechol Derivative and Tetrazolium Salt This research focused on the application of 4-nitrocatechol - tetrazolium salt - organic solvent systems for liquid-liquid extraction-spectrophotometric vanadium speciation. The study highlights the utility of such compounds in developing sensitive and accurate methods for elemental speciation (Petya et al., 2008).

Synthesis and Biological Evaluation of Novel Benzoquinones The synthesis of new series of 2,5-dihydroxyphenyl-1,3-thiazoles and their evaluation as potential antimicrobial agents indicate the therapeutic potential of these compounds. The study demonstrates the applicability of such compounds in medical and pharmaceutical research (Chaaban et al., 2012).

properties

IUPAC Name

4-[2-(naphthalen-1-ylamino)-1,3-thiazol-3-ium-4-yl]benzene-1,2-diol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S.ClH/c22-17-9-8-13(10-18(17)23)16-11-24-19(21-16)20-15-7-3-5-12-4-1-2-6-14(12)15;/h1-11,22-23H,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJSGMXYKDIPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=[NH+]C(=CS3)C4=CC(=C(C=C4)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dihydroxyphenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride
Reactant of Route 2
4-(3,4-Dihydroxyphenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride
Reactant of Route 3
4-(3,4-Dihydroxyphenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride
Reactant of Route 4
4-(3,4-Dihydroxyphenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride
Reactant of Route 5
4-(3,4-Dihydroxyphenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride
Reactant of Route 6
4-(3,4-Dihydroxyphenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.